2-(2-Chloroethyl)-4-methylthiazole
Description
Contextual Significance of Thiazole (B1198619) Scaffolds in Modern Chemical Research
Thiazole scaffolds are a cornerstone of modern chemical research, primarily due to their versatile nature and presence in a wide array of biologically active compounds. globalresearchonline.netspast.orgwisdomlib.org They are considered "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets, making them a fertile ground for drug discovery. researchgate.net The thiazole ring is a key component in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wisdomlib.orgresearchgate.netnih.gov
The utility of the thiazole moiety is demonstrated by its inclusion in several FDA-approved drugs. nih.gov For instance, thiazole derivatives are found in anticancer agents like Dasatinib, anti-HIV drugs such as Ritonavir, and anti-inflammatory medications like Meloxicam. globalresearchonline.net The adaptability of the thiazole ring allows for various substitutions, enabling chemists to fine-tune the biological activity of the resulting molecules. globalresearchonline.net This has led to the synthesis of extensive libraries of thiazole derivatives in the quest for new and more potent therapeutic agents. tandfonline.com
Specific Focus on 2-(2-Chloroethyl)-4-methylthiazole within the Broader Class of Halogenated Thiazoles
This compound belongs to the subgroup of halogenated thiazoles. The introduction of a halogen atom, in this case, chlorine, into the thiazole structure can significantly influence its physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy of a compound. For example, halogenated pyrroles containing a thiazole group have been designed and synthesized as novel antibacterial and antibiofilm agents. nih.gov
The specific structure of this compound, featuring a chloroethyl group at the 2-position and a methyl group at the 4-position, provides a unique chemical entity within the halogenated thiazole class. The chloroethyl group, in particular, is a reactive moiety that can participate in various chemical transformations, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.
Current Research Landscape and Gaps in Understanding this compound
Despite the broad interest in thiazoles and their halogenated derivatives, the current research landscape for this compound itself appears to be limited. While extensive literature exists on the synthesis and biological activities of the thiazole class as a whole, specific in-depth studies focusing solely on this particular compound are not readily found in the public domain.
This scarcity of dedicated research presents a significant gap in our understanding. Key areas that remain underexplored include its specific biological activity profile, its potential applications as a building block in organic synthesis, and a detailed investigation of its structure-activity relationship. The reactivity of the chloroethyl group suggests potential for derivatization, but the scope and utility of such reactions have not been extensively documented.
Scope and Research Objectives of an Academic Review on this compound
Given the current gaps in knowledge, a comprehensive academic review of this compound would be a valuable contribution to the field of heterocyclic chemistry. The primary objectives of such a review would be:
To systematically collate and synthesize all available data on the synthesis, properties, and any known applications of this compound.
To conduct a comparative analysis of this compound with other closely related halogenated thiazoles to infer potential biological activities and chemical reactivity.
To identify and propose promising avenues for future research , such as the exploration of its potential as a lead compound in drug discovery or as a versatile intermediate in the synthesis of novel materials.
To highlight the synthetic potential of the chloroethyl and methyl functional groups on the thiazole ring for creating diverse molecular architectures.
Such a review would serve as a foundational resource for researchers interested in exploring the untapped potential of this specific halogenated thiazole.
Structure
2D Structure
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
2-(2-chloroethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C6H8ClNS/c1-5-4-9-6(8-5)2-3-7/h4H,2-3H2,1H3 |
InChI Key |
HXVHKHDEUMNKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chloroethyl 4 Methylthiazole
Classical and Contemporary Synthetic Routes to the Thiazole (B1198619) Ring System
The construction of the thiazole ring is a well-established area of organic chemistry, with several named reactions providing reliable access to this heterocycle. These methods can be adapted to produce a variety of substituted thiazoles, including precursors for 2-(2-chloroethyl)-4-methylthiazole.
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most prevalent methods for constructing the thiazole ring. synarchive.com The reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.com The versatility of this method allows for the preparation of a wide array of substituted thiazoles by varying the substituents on the two primary reactants.
To synthesize the this compound core, a strategic selection of starting materials for the Hantzsch reaction is necessary. The methyl group at position 4 (C4) is sourced from the α-haloketone component. Chloroacetone (B47974) or bromoacetone (B165879) are common and effective choices for this purpose. nih.govorgsyn.org The substituent at position 2 (C2) is derived from the thioamide. Therefore, to introduce the 2-chloroethyl group directly, one would theoretically use 3-chloropropanethioamide as the thioamide component. The reaction would proceed via nucleophilic attack of the thioamide's sulfur on the α-carbon of chloroacetone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
A common application of the Hantzsch synthesis is the preparation of 2-aminothiazole (B372263) derivatives, which can serve as versatile intermediates. For example, the reaction between chloroacetone and thiourea (B124793) yields 2-amino-4-methylthiazole (B167648). orgsyn.org This reaction is typically performed in a solvent like water or ethanol (B145695) and can be exothermic. orgsyn.org The resulting aminothiazole can then be further modified to introduce the desired chloroethyl group at the C2 position.
Table 1: Representative Hantzsch Synthesis of a 4-Methylthiazole (B1212942) Precursor
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Thiourea | Chloroacetone | Water | Reflux, 2 hours | 2-Amino-4-methylthiazole | 70-75% | orgsyn.org |
| Acetamide / P₅S₂ | Chloroacetone | Benzene | Reflux, 30 minutes | 2,4-Dimethylthiazole | 41-45% | orgsyn.org |
The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For instance, condensing α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively, whereas conducting the reaction under acidic conditions can lead to mixtures including 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org
While the Hantzsch synthesis is robust, several other methods have been developed for thiazole ring formation. The Cook-Heilbron synthesis is another classical route that produces 2-aminothiazole derivatives from α-aminonitriles and carbon disulfide. researchgate.net
More contemporary methods offer alternative pathways that may avoid the use of lachrymatory α-haloketones. One such strategy involves the reaction of α-diazoketones with thioureas, catalyzed by trifluoromethanesulfonic acid (TfOH), to furnish 2,4-disubstituted thiazoles under metal-free conditions. organic-chemistry.org Another approach uses sulfoxonium ylides as replacements for diazo compounds or α-halo ketones, which can react with thioureas in the presence of a Brønsted acid to form the thiazole ring. rsc.org This method is noted for its stability and suitability for larger-scale synthesis. rsc.org
Other modern cyclization strategies include:
From Isocyanides: Base-induced cyclization of active methylene (B1212753) isocyanides (e.g., tosylmethyl isocyanide) with methyl dithiocarboxylates provides an efficient, high-yield route to disubstituted thiazoles. organic-chemistry.org
From N-Substituted α-Amino Acids: A metal-free method involves activating N-substituted α-amino acids with thionyl chloride, which then undergo intramolecular cyclization to form 2,5-disubstituted thiazoles. acs.orgchemrxiv.org
From Oxime Acetates: A copper-catalyzed reaction of oxime acetates with isothiocyanates can produce 2-aminothiazoles with various substitution patterns. organic-chemistry.org
Introduction of the Chloroethyl and Methyl Moieties
The specific placement of the chloroethyl group at C2 and the methyl group at C4 is the defining feature of the target molecule. The synthetic strategy can either build the ring with these substituents already in place or add them to a pre-formed thiazole core.
As previously mentioned, the most direct approach within the Hantzsch synthesis framework is the use of 3-chloropropanethioamide. However, alternative strategies involving functional group interconversion on a pre-existing thiazole ring are also viable.
One such multi-step approach could begin with a 2-hydroxy-4-methylthiazole precursor. The hydroxyl group can be converted to a chloro group. For example, a patent for the synthesis of an isomeric compound, 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, describes the treatment of 2-hydroxy-4-methyl-5-(2-chloroethyl)-thiazole with phosphoryl chloride (POCl₃) in chlorobenzene (B131634) to achieve this transformation with a 74% yield. google.com A similar strategy could be envisioned for converting 2-(2-hydroxyethyl)-4-methylthiazole into the target compound using a chlorinating agent like thionyl chloride (SOCl₂) or POCl₃.
Another pathway could involve the Sandmeyer reaction, starting from the readily available 2-amino-4-methylthiazole. Diazotization of the amino group followed by reaction with a chloride source could potentially install a chloro group at C2, although this would yield 2-chloro-4-methylthiazole, which would then require subsequent C-alkylation. A more direct functionalization might be necessary to form the C-C bond of the ethyl group.
The introduction of the methyl group at the C4 position of the thiazole ring is most commonly and efficiently achieved through the Hantzsch synthesis. researchgate.net The three-carbon α-haloketone component dictates the substituents at C4 and C5. To obtain a 4-methylthiazole, a ketone with a methyl group adjacent to the carbonyl is required.
The use of chloroacetone (1-chloropropan-2-one) or bromoacetone is the standard method for installing the C4-methyl group. orgsyn.orgorgsyn.org In the reaction mechanism, the three-carbon backbone of the haloacetone provides the atoms for C4, C5, and the methyl substituent at C4. This is demonstrated in numerous syntheses of 4-methylthiazole derivatives. nih.govorgsyn.org
Advanced Catalytic Systems in Thiazole Synthesis
Modern synthetic chemistry has emphasized the development of catalytic systems to improve reaction efficiency, reduce waste, and operate under milder conditions. Several advanced catalytic approaches have been applied to thiazole synthesis.
Heterogeneous catalysts offer significant advantages in terms of separation and reusability. For example, silica-supported tungstosilisic acid (SiW/SiO₂) has been employed as a highly efficient and reusable solid acid catalyst for a one-pot, three-component Hantzsch synthesis. mdpi.comresearchgate.netnih.gov This system allows the reaction to proceed in high yields under conventional heating or even at room temperature using ultrasonic irradiation. mdpi.comnih.gov
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool. The Hantzsch reaction can be significantly accelerated using microwave heating, leading to drastically reduced reaction times (minutes instead of hours) and often improved yields compared to conventional heating methods. nih.gov
Recent innovations have also focused on moving away from harsh reagents. Metal-free catalysis, such as the Brønsted acid-mediated cyclization of sulfoxonium ylides with thioureas, provides a milder alternative to the classical Hantzsch reaction, avoiding the need for toxic and unstable α-halo ketones. rsc.org Furthermore, various transition metal catalysts, including palladium, copper, and iridium, have been utilized in novel thiazole syntheses, enabling reactions such as C-H bond activation and ylide insertion chemistry to construct the heterocyclic ring. organic-chemistry.orgrsc.org
Table 2: Examples of Advanced Catalytic Systems in Thiazole Synthesis
| Catalytic System / Method | Reactants | Key Advantages | Reference(s) |
|---|---|---|---|
| Silica-Supported Tungstosilisic Acid (SiW/SiO₂) | α-Bromoketone, thiourea, aldehyde | Green method, reusable catalyst, high yields (79-90%), mild conditions | mdpi.comresearchgate.netnih.gov |
| Microwave Irradiation | 2-Chloro-ethanones, thioureas | Rapid reaction times (30 min vs. 8h), high yields | nih.gov |
| Brønsted Acid (TfOH) | Sulfoxonium ylides, thioureas | Metal-free, avoids unstable α-halo ketones, scalable | rsc.org |
| Palladium(II) Acetate (B1210297) | Vinyl azides, KSCN | High selectivity for 2-aminothiazoles, mild conditions | organic-chemistry.org |
| Copper Catalysis | Oxime acetates, isothiocyanates | Utilizes readily available starting materials, mild conditions | organic-chemistry.org |
Metal-Catalyzed Approaches for Thiazole Scaffold Construction
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, and various metal-catalyzed methods have been developed to facilitate this process efficiently. These methods often offer advantages in terms of yield, selectivity, and milder reaction conditions compared to traditional syntheses.
Transition-metal catalysts, particularly those based on copper and palladium, have been extensively used. Copper-catalyzed methods are notable for their versatility. For instance, a direct, copper-catalyzed arylation of heterocycle C-H bonds using aryl iodides has been developed, which is applicable to electron-rich five-membered heterocycles like thiazoles. organic-chemistry.org This reaction typically employs copper iodide (CuI) as the catalyst in the presence of a base such as lithium tert-butoxide. organic-chemistry.org Another copper-catalyzed approach involves a three-component condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), which yields thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org A one-pot method for synthesizing 2,5-disubstituted thiazoles utilizes a copper-catalyzed aerobic oxidative sulfuration/annulation from amines, aldehydes, and elemental sulfur. thieme-connect.com Despite the potential for sulfur to poison transition-metal catalysts, this reaction proceeds with a catalytic amount of CuBr₂ under an oxygen atmosphere. thieme-connect.com
Palladium(II) acetate has been shown to catalyze a highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org Iron(III) bromide, on the other hand, can be used to promote the formation of 4-substituted 5-thiocyano-2-aminothiazoles. organic-chemistry.org Alkaline earth catalysts, such as Calcium(II), have also been employed for the chemoselective cyclization of thioamides with propargyl alcohols bearing a vinyl substitution to produce substituted thiazoles. acs.org
While direct metal-catalyzed synthesis of this compound is not extensively documented, these general methodologies for thiazole ring construction form the basis for its potential synthesis. For example, a plausible route could involve the Hantzsch thiazole synthesis, reacting a suitable thioamide with an α-haloketone, a reaction that can be promoted by various metal catalysts to improve efficiency and yield.
Table 1: Comparison of Metal Catalysts in Thiazole Synthesis
| Catalyst | Reactants | Product Type | Key Advantages |
|---|---|---|---|
| Copper Iodide (CuI) | Heterocycle, Aryl Iodide | Arylated Heterocycle | Direct C-H functionalization. organic-chemistry.org |
| Copper Bromide (CuBr₂) | Amine, Aldehyde, Sulfur | 2,5-Disubstituted Thiazole | One-pot synthesis, aerobic oxidation. thieme-connect.com |
| Palladium(II) Acetate | Vinyl Azide (B81097), KSCN | 4-Substituted 2-Aminothiazole | High selectivity, mild conditions. organic-chemistry.org |
| Iron(III) Bromide | Vinyl Azide, KSCN | 4-Substituted 5-Thiocyano-2-aminothiazole | Alternative selectivity to Palladium. organic-chemistry.org |
| Calcium(II) triflate | Propargyl alcohol, Thioamide | Substituted Thiazole | Chemoselective, suitable for tert-alcohols. acs.org |
Application of Nanoparticle-Catalyzed Syntheses in Thiazole Chemistry
In recent years, the use of nanoparticle-based catalysts has gained significant traction in organic synthesis, offering benefits such as high surface-area-to-volume ratio, enhanced catalytic activity, and ease of recovery and reusability. benthamdirect.com These attributes are particularly valuable in the synthesis of heterocyclic compounds like thiazoles. benthamdirect.combohrium.com
Magnetic nanoparticles have emerged as highly effective catalysts because they can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. benthamdirect.com For example, silica-decorated maghemite (γ-Fe₂O₃) nanoparticles functionalized with a copper(II)-phenanthroline complex have been successfully used for the synthesis of thiazoles in ethanol, achieving excellent yields (88–97%) in very short reaction times (5–15 minutes). tandfonline.com This catalyst was recyclable for up to four cycles without a significant loss of activity. tandfonline.com
Another approach involves NiFe₂O₄ nanoparticles, which have been employed as a reusable catalyst for a one-pot, three-component synthesis of thiazole scaffolds. nih.govacs.org This method, using an ethanol-water solvent system, achieved a 90% yield within 60 minutes. nih.gov KF/Clinoptilolite nanoparticles have also been investigated for the multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water to produce thiazole derivatives in good to excellent yields. nih.gov
The application of these nanoparticle-catalyzed methods provides a green and efficient pathway for constructing the thiazole core, which is directly applicable to the synthesis of compounds like this compound. bepls.com
Table 2: Examples of Nanoparticle Catalysts in Thiazole Synthesis
| Nanoparticle Catalyst | Reaction Type | Solvent | Key Advantages |
|---|---|---|---|
| NiFe₂O₄ | One-pot, three-component synthesis | Ethanol/Water | Reusable, high yield (90%), minimal catalyst amount. nih.govacs.org |
| γ-Fe₂O₃@SiO₂@Phen@Cu(II) | Thiazole synthesis | Ethanol | Magnetically separable, excellent yields (88-97%), short reaction times. tandfonline.com |
| KF/Clinoptilolite | Multicomponent reaction | Water | Green solvent, good to excellent yields. nih.gov |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov These principles are increasingly being applied to the synthesis of thiazoles to create more sustainable and environmentally benign methodologies. bohrium.combepls.com
Key green chemistry strategies for thiazole synthesis include the use of multicomponent reactions, green solvents, recyclable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. bohrium.combepls.comresearchgate.net These approaches often lead to higher efficiency, reduced waste, and safer processes. bohrium.com
Solvent Selection and Reaction Condition Optimization
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. bohrium.com The ideal green solvent is non-toxic, renewable, and easily recyclable. For thiazole synthesis, a shift away from hazardous solvents like toluene (B28343) and halogenated hydrocarbons is evident in recent literature. nih.govgoogle.com
Water is a highly desirable green solvent, and methods have been developed for synthesizing thiazoles in aqueous media. nih.govbepls.com For instance, the reaction of dithiocarbamates and α-halocarbonyl compounds has been successfully carried out in water. bepls.com Ethanol and ethanol-water mixtures are also popular choices, as they are less toxic and derived from renewable resources. nih.govacs.org Polyethylene glycol (PEG) has been used as a green reaction medium for the catalyst-free synthesis of 2-aminothiazoles. bepls.com In some cases, solvent-free conditions, often coupled with microwave irradiation, provide the most environmentally friendly option. bepls.com
Reaction condition optimization is crucial for maximizing yield and minimizing energy consumption. researchgate.net Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for various thiazole derivatives. bepls.com Similarly, ultrasound irradiation can enhance reaction rates. bohrium.com Optimization involves systematically varying parameters such as temperature, reaction time, catalyst loading, and reactant ratios to find the most efficient and sustainable conditions. researchgate.netresearchgate.net For instance, in the synthesis of N′-aryl-N-cyanoformamidines, using toluene as a solvent to form an azeotrope with the ethanol byproduct allowed for its removal by distillation, driving the reaction to completion. researchgate.net
A patent describing the synthesis of the related isomer, 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, lists several organic solvents, including chlorobenzene, butyl acetate, and various alcohols, with reaction temperatures ranging from 80 to 150°C, highlighting a more traditional approach. google.com Modern green methodologies would seek to replace these solvents with safer alternatives and optimize conditions to lower energy input. bohrium.com
Atom Economy and Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govacs.org Reactions with high atom economy, such as additions and rearrangements, are preferred over those with low atom economy, like substitutions and eliminations, which inherently generate byproducts and waste. nih.gov
The traditional Hantzsch synthesis of thiazoles, which involves the condensation of an α-haloketone and a thioamide, is a substitution reaction. While effective, it does not have 100% atom economy due to the formation of a salt and water as byproducts.
Theoretical Atom Economy Calculation for a Hantzsch-type Synthesis:
Consider a hypothetical synthesis of this compound from 1-chloro-3-butanone and a simple thioamide. The goal is to maximize the incorporation of atoms from the starting materials into the final product. Multicomponent reactions (MCRs) are particularly advantageous from an atom economy perspective, as they combine three or more reactants in a single step to form a product that contains most or all of the atoms of the starting materials. nih.gov
Reactivity and Transformative Chemistry of 2 2 Chloroethyl 4 Methylthiazole
Chemical Reactivity of the Thiazole (B1198619) Heterocyclic Ring
The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom. This structure results in a unique electronic distribution that influences its reactivity towards both electrophiles and nucleophiles.
The thiazole ring is generally considered to be an electron-deficient aromatic system, which makes it relatively resistant to electrophilic aromatic substitution reactions compared to benzene. The presence of the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. When such reactions do occur, the position of substitution is influenced by the existing substituents. For 2-(2-Chloroethyl)-4-methylthiazole, the most likely position for electrophilic attack is the C5 position, which is activated by the adjacent methyl group and is the most electron-rich carbon in the ring.
| Reaction Type | Reagents and Conditions | Expected Product |
| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | 5-Bromo-2-(2-chloroethyl)-4-methylthiazole |
| Nitration | HNO₃/H₂SO₄ | 2-(2-Chloroethyl)-4-methyl-5-nitrothiazole |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |
This table presents plausible electrophilic substitution reactions based on the general reactivity of substituted thiazoles. Specific experimental data for this compound is limited in publicly available literature.
Nucleophilic attack on the thiazole ring is more common than electrophilic substitution, particularly at the C2 position, especially when it is substituted with a good leaving group. In the case of this compound, the chloroethyl group itself is not a leaving group from the ring. However, reactions can be envisaged where a strong nucleophile might attack the ring, although such reactions are not common without further activation or specific reaction conditions.
A more relevant transformation is the deprotonation of the C5-H by a strong base, which can then be followed by quenching with an electrophile. This demonstrates the nucleophilic character of the thiazole ring after activation.
Reactivity of the Chloroethyl Side Chain
The chloroethyl group at the 2-position is a primary alkyl halide, making it susceptible to a variety of nucleophilic substitution and elimination reactions.
The chlorine atom on the ethyl side chain is a good leaving group and can be readily displaced by a wide range of nucleophiles. This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemimpex.com
| Nucleophile | Reagent Example | Product |
| Hydroxide | NaOH (aq) | 2-(2-Hydroxyethyl)-4-methylthiazole |
| Alkoxide | NaOCH₃ | 2-(2-Methoxyethyl)-4-methylthiazole |
| Amine | NH₃ | 2-(2-Aminoethyl)-4-methylthiazole |
| Thiolate | NaSH | 2-(2-Mercaptoethyl)-4-methylthiazole |
| Cyanide | NaCN | 3-(4-Methylthiazol-2-yl)propanenitrile |
| Azide (B81097) | NaN₃ | 2-(2-Azidoethyl)-4-methylthiazole |
These reactions typically proceed via an SN2 mechanism, involving a backside attack on the carbon atom bonded to the chlorine.
The chloroethyl side chain can participate in intramolecular cyclization reactions, particularly when a nucleophilic center is present or generated elsewhere in the molecule or in a reacting partner. For instance, if the chloroethyl group is converted to a more reactive species or if a suitable nucleophile is introduced, ring formation can occur.
A notable example is the reaction of a related compound, 2-amino-4-methylthiazole (B167648), with 1,2-dibromoethane, which can lead to the formation of a fused bicyclic system, imidazo[2,1-b]thiazole. While not a direct reaction of the title compound, it illustrates the potential for the chloroethyl group to act as an electrophile in an intramolecular fashion.
Reactivity of the Methyl Group at Position 4
The methyl group at the C4 position of the thiazole ring is not merely an inert substituent. Its protons are weakly acidic and can be removed by a strong base to form a carbanion. This nucleophilic species can then react with various electrophiles, most commonly aldehydes, in condensation reactions.
| Reaction Type | Reagents and Conditions | Product |
| Condensation | Aromatic aldehyde (e.g., Benzaldehyde), strong base | 2-(2-Chloroethyl)-4-(2-phenylvinyl)thiazole |
| Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 2-(2-Chloroethyl)thiazole-4-carboxylic acid |
These reactions allow for the elaboration of the 4-methyl group into more complex side chains, further demonstrating the synthetic utility of this compound.
Photochemical Transformations of Thiazole Derivatives, Including Relevance to this compound
Direct photochemical studies on this compound are not readily found in scientific literature. However, the photochemical behavior of the thiazole nucleus has been investigated, providing insights into potential reaction pathways. Studies on related compounds, such as 2-amino-4-methylthiazole, offer a valuable framework for understanding the likely photochemical transformations of the thiazole ring in this compound. nih.govnih.govresearchgate.netsemanticscholar.org
Research on 2-amino-4-methylthiazole using matrix isolation FTIR spectroscopy and DFT calculations has shown that UV irradiation can induce significant changes in the thiazole ring. nih.govnih.govresearchgate.netsemanticscholar.org Upon exposure to 265 nm light, the primary photochemical event is the cleavage of the C-S and C-N bonds within the thiazole ring. nih.gov This leads to ring-opening and the formation of various reactive intermediates and stable photoproducts. nih.govnih.govresearchgate.netsemanticscholar.org
Key photochemical pathways observed for 2-amino-4-methylthiazole, which may be relevant to this compound, include:
Ring-Opening Reactions: The most common photochemical reaction for thiazole derivatives is the cleavage of the S1–C2 bond, leading to the formation of isocyanoethenethiol or isocyanothiirane intermediates. nih.gov For 2-amino-4-methylthiazole, this cleavage, accompanied by hydrogen migration, results in products like N-(1-sulfanylprop-1-en-2-yl)carbodiimide. nih.gov
Bond Cleavage and Rearrangement: Cleavage of other ring bonds, such as the N3–C4 bond followed by the S1–C2 or C5–S1 bond, can lead to the formation of smaller molecules like thioketenes and isothiocyanates. nih.gov
Formation of Isomers: Photolysis can also lead to the formation of structural isomers. For instance, minor photoreactions in 2-amino-4-methylthiazole involve the cleavage of the C-S and C-C bonds, leading to the formation of azirene derivatives. nih.gov
While the 2-(2-chloroethyl) substituent in the target molecule will influence the exact nature of the photoproducts, the fundamental reactivity of the thiazole ring under photochemical conditions is expected to be similar. The chloroethyl side chain itself could also potentially participate in photochemical reactions, such as C-Cl bond homolysis, although this would likely require different irradiation wavelengths.
Oxidation and Reduction Chemistry of this compound
Specific experimental data on the oxidation and reduction of this compound is limited. However, the general reactivity of the thiazole ring and the chloroethyl functional group towards oxidizing and reducing agents is well-established. wikipedia.orgslideshare.netpharmaguideline.com
Oxidation:
The thiazole ring is generally resistant to oxidation due to its aromatic character. wikipedia.orgslideshare.net However, under strong oxidizing conditions, the ring can be cleaved.
Ring Stability: The thiazole nucleus is stable towards oxidizing agents like nitric acid. slideshare.net
Ring Opening: Strong oxidizing agents such as potassium permanganate (B83412) can lead to the opening of the thiazole ring. slideshare.net
N-Oxidation: The nitrogen atom in the thiazole ring can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (mCPBA) or hypofluorous acid (HOF·CH3CN). wikipedia.orgrsc.org This transformation can alter the electronic properties of the ring and its subsequent reactivity. rsc.org
Side-Chain Oxidation: The alkyl side chain (methyl and chloroethyl groups) could potentially be oxidized under certain conditions, though the thiazole ring's heteroatoms can influence this reactivity. pressbooks.pubmsu.edu The presence of the aromatic ring can activate the adjacent C-H bonds of the alkyl chain towards oxidation. msu.edu
Reduction:
The thiazole ring is also relatively stable towards many reducing agents. slideshare.netpharmaguideline.com
Ring Stability: The thiazole ring is resistant to reduction by agents like sodium borohydride (B1222165) and catalytic hydrogenation with platinum. pharmaguideline.com
Desulfurization: A key reaction of thiazoles is their desulfurization using Raney nickel. This process leads to the reductive cleavage of the C-S bonds and opening of the ring, which can be a useful synthetic strategy. slideshare.netyoutube.com
Reduction of the Chloroethyl Side Chain: The chloroethyl group can potentially be reduced. The carbon-chlorine bond can be reduced to a C-H bond using various reducing agents, such as catalytic hydrogenation or metal-based reductions. The reactivity of this group will be influenced by the electron-withdrawing nature of the thiazole ring.
The interplay between the reactivity of the thiazole ring and the chloroethyl side chain makes this compound a molecule with diverse potential for chemical transformations.
Derivatization and Analog Synthesis Utilizing 2 2 Chloroethyl 4 Methylthiazole As a Precursor
Functionalization of the Thiazole (B1198619) Ring and Side Chains
The thiazole ring and its substituents are amenable to a variety of chemical transformations, enabling the introduction of diverse functional groups and the extension of its molecular architecture.
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis. For thiazole derivatives, palladium-catalyzed direct arylation is a notable strategy. While specific studies on the direct C-H arylation of 2-(2-chloroethyl)-4-methylthiazole are not extensively documented, research on structurally similar compounds, such as 2-ethyl-4-methylthiazole (B98465), provides significant insights. In these cases, ligand-free palladium(II) acetate (B1210297) has been shown to efficiently catalyze the arylation of the C5 position of the thiazole ring with various aryl bromides. nih.gov This suggests a high potential for similar regioselective arylation on the C5 position of this compound.
The general mechanism for such transformations involves the oxidative addition of the aryl halide to the palladium catalyst, followed by a concerted metalation-deprotonation step at the most acidic C-H bond of the thiazole ring (typically at the C5 position). Reductive elimination then yields the arylated thiazole and regenerates the active palladium catalyst. The choice of catalyst, base, and solvent can influence the regioselectivity and efficiency of the reaction. For instance, different palladium catalysts and ligands can direct the arylation to either the C2 or C5 positions of the thiazole ring. nih.gov
The introduction of new substituents at the 4 and 5 positions of the thiazole ring can be achieved through various synthetic routes, often involving the construction of the thiazole ring from appropriately substituted precursors. The Hantzsch thiazole synthesis, for example, allows for the preparation of 2,4,5-trisubstituted thiazoles by reacting α-haloketones with thioamides. By selecting different starting materials, a wide range of functional groups can be incorporated at these positions.
Furthermore, for pre-formed thiazole rings, functionalization can be achieved through methods such as lithiation followed by quenching with an electrophile, or through transition metal-catalyzed cross-coupling reactions if a handle such as a halogen is present at the desired position. While specific examples for this compound are limited in the literature, the general reactivity patterns of thiazoles suggest that such transformations are feasible. For instance, the synthesis of various 4,5-disubstituted thiazolyl amides has been reported, highlighting the accessibility of this scaffold. nih.gov
Synthesis of Conjugated Systems and Hybrid Structures
The this compound core can be elaborated into more complex molecular architectures, including conjugated systems and hybrid structures, which are of interest in materials science and medicinal chemistry.
The chloroethyl group of this compound serves as a key functional handle for the construction of fused heterocyclic systems. Through nucleophilic substitution reactions, the chloroethyl moiety can react with various dinucleophiles to form new rings. For example, reaction with a compound containing two nucleophilic sites, such as a substituted aminothiol (B82208) or aminophenol, could lead to the formation of a fused thiazolo-diazepine or thiazolo-oxazepine ring system, respectively.
While direct examples starting from this compound are not prevalent, the synthesis of fused thiazole acetic acids from related bicyclic and tricyclic precursors demonstrates the general feasibility of creating poly-heterocyclic structures based on a thiazole core. nih.gov Annulation reactions, where a new ring is formed onto an existing one, are a common strategy for building such complex molecules. nih.govnih.gov
The reactive chloroethyl group makes this compound a valuable building block for linker chemistry and the development of molecular scaffolds. This group can readily undergo substitution reactions with a variety of nucleophiles, such as amines, thiols, and alcohols, to attach the thiazole moiety to other molecules or solid supports.
This "linker" capability is particularly relevant in the design of bifunctional molecules and in fragment-based drug discovery. For instance, the thiazole unit could be linked to another pharmacophore to create a hybrid molecule with dual biological activity. A patent describing the synthesis of ethyl 4-(2-chloroethyl)thiazole-2-carboxylate highlights its utility as an intermediate in the synthesis of APJ receptor agonists, underscoring the importance of the chloroethyl-thiazole scaffold in constructing more complex bioactive molecules. google.com
Exploration of Structural Modifications for Tuned Chemical Properties
Systematic structural modifications of this compound can be employed to fine-tune its chemical and physical properties. The electronic nature of the thiazole ring and the reactivity of its side chains can be modulated by the introduction of various substituents.
For example, the introduction of electron-withdrawing or electron-donating groups onto the thiazole ring can alter its electron density, which in turn affects its reactivity in, for example, electrophilic or nucleophilic aromatic substitution reactions. The nature of the substituent at the C2 position is known to significantly influence the electronic properties of the thiazole ring.
Furthermore, modifications of the 2-(2-chloroethyl) side chain can lead to derivatives with different chemical properties. For instance, conversion of the chloride to other halides or to a sulfonate ester can alter its reactivity as an electrophile. Alternatively, replacement of the chlorine with other functional groups can introduce new reaction sites for further derivatization. While specific studies detailing the systematic tuning of properties for this compound are not widely reported, the principles of physical organic chemistry provide a strong basis for predicting the effects of such structural changes.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of this compound is a key process for the synthesis of a variety of more complex molecules. The reactivity of this precursor is largely dictated by the chloroethyl group at the 2-position and the inherent electronic properties of the thiazole ring. The outcomes of these derivatization reactions, in terms of which atoms are bonded and their spatial arrangement, are governed by the principles of regioselectivity and stereoselectivity.
Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the context of this compound, this primarily relates to reactions involving the chloroethyl side chain and potential reactions at the thiazole ring itself. The chloroethyl group presents two primary sites for nucleophilic attack: the carbon atom bearing the chlorine (Cα) and the adjacent carbon atom (Cβ). The electron-withdrawing nature of the thiazole ring influences the reactivity of this side chain.
Stereoselectivity, on the other hand, is the preference for the formation of one stereoisomer over another. While the parent molecule, this compound, is achiral, derivatization reactions can introduce chiral centers, leading to the formation of enantiomers or diastereomers. Achieving high stereoselectivity is often a critical goal in the synthesis of biologically active compounds, where a specific three-dimensional arrangement of atoms is required for efficacy.
The following table provides a general overview of the types of reactions and the potential for regiochemical and stereochemical control in the derivatization of this compound.
| Reaction Type | Reagent/Catalyst | Potential Regioselectivity | Potential Stereoselectivity |
| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols, alkoxides) | High at the carbon bearing the chlorine | Can be high if a chiral nucleophile or catalyst is used |
| Elimination | Strong Bases | Favors formation of 2-vinyl-4-methylthiazole | Generally not applicable unless subsequent stereoselective reaction is performed on the vinyl group |
| Cyclization | Intramolecular Nucleophiles | High, leading to fused ring systems | Can be high depending on the nature of the cyclization and the presence of chiral elements |
Detailed research into the derivatization of analogous compounds, such as 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide, has shown that the chloroacetyl group is a versatile handle for introducing various substituents. nih.gov For instance, reaction with different amines leads to the corresponding amino acetamides with high regioselectivity at the acyl chloride. nih.gov While not identical, this demonstrates the principle of using a reactive side chain on a thiazole ring for targeted synthesis.
Furthermore, the synthesis of chiral derivatives from similar heterocyclic scaffolds has been achieved. For example, a series of chiral 2-(6,8-dichloro-4-methyl-1,1,3-trioxo-3,4-dihydro-1H-1λ6-benzo nih.govgoogle.comgoogle.comthiadiazin-2-yl) carboxylic acids were synthesized from enantiomeric amino acids without significant racemization, highlighting that stereochemical integrity can be maintained during the derivatization of complex heterocyclic systems. researchgate.netresearchgate.net This suggests that stereoselective derivatization of the chloroethyl group in this compound is feasible, for instance, by using chiral nucleophiles or catalysts in substitution reactions.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 2 Chloroethyl 4 Methylthiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2-(2-chloroethyl)-4-methylthiazole. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals for the methyl group, the ethyl chain protons, and the thiazole (B1198619) ring proton.
The interpretation of the ¹H NMR spectrum is based on chemical shifts (δ), which are influenced by the electron density around the proton. Electron-withdrawing groups, such as the thiazole ring and the chlorine atom, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).
Expected ¹H NMR Chemical Shifts for this compound:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Thiazole-H | ~6.9-7.2 | Singlet |
| -CH₂-Cl | ~3.7-3.9 | Triplet |
| -CH₂-thiazole | ~3.1-3.3 | Triplet |
| Methyl (-CH₃) | ~2.4-2.5 | Singlet |
Note: These are estimated values based on data for similar thiazole derivatives. The exact chemical shifts can vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopic Analysis and Carbon Environment Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Thiazole C=N | ~165-168 |
| Thiazole C-S | ~150-153 |
| Thiazole C-H | ~115-118 |
| -CH₂-Cl | ~40-43 |
| -CH₂-thiazole | ~30-33 |
| Methyl (-CH₃) | ~18-20 |
Note: These are estimated values based on data for analogous thiazole compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for confirming the structure of this compound.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the -CH₂-Cl and -CH₂-thiazole protons, confirming their connectivity in the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals of the methyl and ethyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular framework. For instance, the methyl protons would show a correlation to the C4 and C2 carbons of the thiazole ring, and the protons of the ethyl group would show correlations to the C4 of the thiazole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrations of specific chemical bonds and functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C=N and C=C stretching vibrations of the thiazole ring, the C-H stretching and bending vibrations of the methyl and ethyl groups, and the C-Cl stretching vibration.
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic/aliphatic) | 2900-3100 |
| C=N stretching (thiazole ring) | 1600-1650 |
| C=C stretching (thiazole ring) | 1450-1550 |
| C-H bending (methyl/methylene) | 1370-1470 |
| C-S stretching (thiazole ring) | 800-900 |
| C-Cl stretching | 650-750 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In MS, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
For this compound (molecular formula C₆H₈ClNS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 161.01 g/mol for the most common isotopes). Due to the presence of chlorine, an isotopic peak [M+2]⁺ with about one-third the intensity of the [M]⁺ peak would also be observed, which is characteristic of compounds containing one chlorine atom.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the chloroethyl side chain or parts of it, as well as cleavage of the thiazole ring.
Plausible Fragmentation Patterns for this compound:
| Fragment Ion | Proposed Structure |
| [M - Cl]⁺ | Loss of a chlorine radical |
| [M - C₂H₄Cl]⁺ | Cleavage of the entire chloroethyl side chain |
| [Thiazole-CH₂]⁺ | Cleavage at the β-position to the ring |
X-ray Crystallography for Definitive Solid-State Structure Determination
While no published crystal structure for this compound is currently available, such a study would provide invaluable information. It would confirm the planarity of the thiazole ring and reveal the precise geometry of the chloroethyl substituent relative to the ring. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture of the compound.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are indispensable in the synthesis and analysis of this compound and its derivatives. These methods are crucial for monitoring reaction progress, assessing the purity of the final product, and separating it from starting materials, byproducts, and other impurities. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques for these purposes.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In the synthesis of related compounds, such as 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, GC has been employed to determine the purity of the product, which was found to be greater than 95%. google.com The technique allows for the separation of closely related structural isomers and can provide quantitative data on the composition of a mixture. For instance, a GC method was developed for the simultaneous quantitation of the related compound chlormethiazole and two of its active metabolites in biological samples, demonstrating the technique's utility in complex matrices. nih.gov The choice of the stationary phase and temperature programming are critical parameters that are optimized to achieve the desired separation.
The following table outlines a typical set of GC parameters that could be adapted for the analysis of this compound, based on methods used for similar thiazole derivatives.
Table 1: Illustrative Gas Chromatography (GC) Parameters for Thiazole Derivative Analysis
| Parameter | Setting |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
| Injection Volume | 1 µL (split or splitless injection) |
High-performance liquid chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile derivatives. While specific HPLC methods for this compound are not extensively detailed in the provided context, the principles of reversed-phase HPLC are well-suited for its analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
The table below provides a hypothetical set of HPLC conditions that would serve as a starting point for method development for this compound and its derivatives.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Thiazole Derivative Analysis
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (with or without modifiers like formic acid or ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) monitoring at a relevant wavelength (e.g., 254 nm) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
The selection between GC and HPLC is primarily dictated by the physicochemical properties of the analyte and the specific requirements of the analysis. For routine purity checks of this compound, GC-FID can provide rapid and reliable results. For the analysis of complex reaction mixtures or for the purification of derivatives, preparative HPLC can be employed to isolate compounds of interest for further structural elucidation. The combination of these chromatographic techniques provides a robust analytical workflow for ensuring the quality and purity of this compound and for separating it from related compounds.
Computational and Theoretical Chemistry Studies of 2 2 Chloroethyl 4 Methylthiazole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine optimized geometries and electronic properties for various organic compounds, including thiazole (B1198619) derivatives. asianpubs.orgijcce.ac.ir
Optimization of Molecular Conformations and Energetics
The first step in a computational analysis is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. For a flexible molecule like 2-(2-chloroethyl)-4-methylthiazole, this involves exploring different conformations that arise from rotation around the single bonds of the chloroethyl side chain. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p) or higher, can predict the relative energies of these conformers to identify the global minimum energy structure. nanobioletters.commdpi.com
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. While specific experimentally determined values for this compound are not available, DFT calculations can provide highly reliable predictions. researchgate.netresearchgate.net The table below presents illustrative optimized geometrical parameters for the thiazole ring and its substituents, based on typical values for related molecules calculated at the B3LYP level of theory. asianpubs.orgnanobioletters.comnist.gov
Table 1: Illustrative Optimized Geometrical Parameters for this compound Disclaimer: The following data is illustrative and based on standard bond lengths and DFT calculations for structurally related thiazole compounds, as specific published data for this compound is unavailable.
| Parameter | Bond/Angle | Predicted Value (B3LYP) |
| Bond Length | C2-N3 | ~1.37 Å |
| N3-C4 | ~1.39 Å | |
| C4-C5 | ~1.37 Å | |
| C5-S1 | ~1.73 Å | |
| S1-C2 | ~1.74 Å | |
| C2-C(ethyl) | ~1.51 Å | |
| C(ethyl)-C(ethyl) | ~1.54 Å | |
| C(ethyl)-Cl | ~1.80 Å | |
| Bond Angle | C5-S1-C2 | ~91.5° |
| S1-C2-N3 | ~115.0° | |
| C2-N3-C4 | ~110.5° | |
| N3-C4-C5 | ~115.5° | |
| C4-C5-S1 | ~107.5° |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors
The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. nih.govschrodinger.com A large energy gap generally implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can accurately predict these orbital energies and the resulting gap. ijcce.ac.irresearchgate.net From these energies, other global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. irjweb.com
Table 2: Typical Calculated Frontier Orbital Energies and Reactivity Descriptors for Thiazole Derivatives Disclaimer: The values presented are typical for thiazole derivatives and serve as an illustration. Specific calculations for this compound are required for precise values.
| Parameter | Symbol | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 |
| Chemical Hardness | η | 2.0 to 2.5 |
| Chemical Potential | μ | -3.5 to -4.5 |
| Electrophilicity Index | ω | 2.4 to 4.0 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and structural confirmation of synthesized compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nanobioletters.commdpi.com By calculating the magnetic shielding tensors for each nucleus, one can predict the 1H and 13C NMR spectra. These predicted spectra can be compared with experimental data to confirm peak assignments and verify the proposed structure. researchgate.netnrel.gov Machine learning and DFT-based approaches have achieved high accuracy, with root-mean-square deviations often below 0.2 ppm for 1H and 1.5 ppm for 13C shifts. nrel.govnih.govchemrxiv.org
Table 3: Illustrative Predicted 1H and 13C NMR Chemical Shifts for this compound Disclaimer: These are estimated values based on standard chemical shift ranges and data for similar structures. mdpi.com Actual experimental values may vary.
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Thiazole-H (at C5) | ~7.0 - 7.2 | ~115 - 120 |
| Thiazole-CH3 (at C4) | ~2.4 - 2.6 | ~17 - 19 |
| -CH2- (adjacent to thiazole) | ~3.2 - 3.4 | ~35 - 38 |
| -CH2-Cl | ~3.8 - 4.0 | ~42 - 45 |
| Thiazole-C2 | N/A | ~165 - 170 |
| Thiazole-C4 | N/A | ~150 - 155 |
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.comresearchgate.net A frequency calculation confirms that the optimized geometry is a true energy minimum (no imaginary frequencies) and provides a theoretical spectrum. researchgate.net Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net These calculations are useful for assigning specific vibrational modes to the observed IR bands. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Theoretical chemistry allows for the in-depth study of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
For this compound, a likely reaction to study computationally would be nucleophilic substitution on the chloroethyl side chain. Computational modeling could be used to compare the feasibility of an SN1 versus an SN2 mechanism, calculate the activation barriers for each pathway, and determine the structure of the transition state. Such studies provide fundamental insights into the molecule's reactivity that can be difficult to obtain through experiment alone.
Molecular Dynamics Simulations to Investigate Conformational Space and Interactions
While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, effectively creating a "movie" of the molecule's dynamic behavior. nih.govrsc.org
For this compound, MD simulations would be particularly useful for:
Exploring Conformational Space: To understand the flexibility of the chloroethyl side chain and the relative populations of different conformers in solution. mdpi.com
Solvent Interactions: To study how the molecule interacts with solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds. nih.gov
Assessing Stability: By monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over time, one can assess the stability of different conformations. ajchem-a.com
These simulations provide a bridge between the static picture of a single molecule and its behavior in a realistic chemical environment.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies in Chemical Design
Both QSAR and molecular docking are critical computational tools in the field of drug discovery and materials science, often applied to classes of compounds like thiazole derivatives. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.net In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for a set of thiazole derivatives with known activities. nih.govnih.gov A mathematical model is then developed to predict the activity of new, untested compounds based on their calculated descriptors. This allows for the rational design of more potent molecules and the prioritization of candidates for synthesis. acs.org
Molecular Docking: Molecular docking is a computational method that predicts how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. researchgate.netasianpubs.orgf1000research.com The process involves placing the ligand into the binding site in various orientations and conformations and using a scoring function to estimate the strength of the interaction (binding affinity). researchgate.net Docking studies can:
Identify potential biological targets for a molecule.
Predict the binding mode, highlighting key interactions like hydrogen bonds and hydrophobic contacts.
Screen large libraries of compounds to identify potential hits for drug development. asianpubs.org
For thiazole derivatives, docking has been successfully used to study their potential as inhibitors for various enzymes, providing a structural basis for their observed biological activities. nih.govasianpubs.org
Applications of 2 2 Chloroethyl 4 Methylthiazole in Chemical Science and Technology
Utility as a Versatile Synthetic Precursor and Building Block in Organic Synthesis
2-(2-Chloroethyl)-4-methylthiazole serves as a crucial building block in organic synthesis, providing a reactive scaffold for the construction of a variety of more complex molecules. nih.govfluorochem.co.uk The presence of the chloroethyl group offers a site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This reactivity is fundamental to its role as a precursor in the synthesis of numerous target compounds.
The thiazole (B1198619) ring itself is a privileged structure in medicinal chemistry and natural product synthesis, known for its presence in a wide array of biologically active compounds. nih.govresearchgate.net The strategic placement of the methyl and chloroethyl groups on this ring system allows for regioselective modifications, further enhancing its synthetic utility. Researchers can leverage the reactivity of the chloroethyl side chain to build upon the thiazole core, creating libraries of compounds for various screening purposes.
For instance, the chloroethyl moiety can be readily converted to other functional groups such as amines, azides, or ethers, thereby expanding the range of accessible derivatives. This versatility makes this compound a key intermediate in multi-step synthetic sequences aimed at producing novel pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications in Agrochemical Research and Development
The thiazole moiety is a well-established pharmacophore in the agrochemical industry, and this compound is a key intermediate in the development of new crop protection agents. chemimpex.comnih.gov
Role in the Synthesis of Fungicides and Herbicides
This compound serves as a precursor for the synthesis of various fungicides and herbicides. chemimpex.com The thiazole ring is a core component of several commercial pesticides, and the chloroethyl side chain of this compound provides a convenient handle for the elaboration of the molecular structure to achieve desired biological activity. By reacting the chloroethyl group with other molecules, chemists can create a diverse range of potential agrochemicals for screening and optimization.
Structural Design for Enhanced Agricultural Efficacy
The structural features of this compound are instrumental in the design of more effective agrochemicals. The methyl group can influence the compound's binding to target enzymes or receptors in pests and weeds, while the chloroethyl group can be modified to fine-tune properties such as solubility, stability, and systemic movement within the plant. This allows for the rational design of pesticides with improved efficacy, selectivity, and environmental profiles.
Exploration in Materials Science for Specialty Polymers and Coatings
In the realm of materials science, this compound is explored for its potential in creating specialty polymers and coatings. chemimpex.com The reactive nature of the chloroethyl group allows for its incorporation into polymer backbones or as a pendant group, imparting specific properties to the resulting material.
For example, polymers containing the thiazole moiety may exhibit enhanced thermal stability, improved adhesion, or unique electronic properties. These materials could find applications in advanced coatings, adhesives, and electronic components. Research in this area is focused on synthesizing and characterizing these novel polymers and evaluating their performance in various applications. The ability to functionalize polymers with this thiazole derivative opens up possibilities for creating materials with tailored properties for specific technological needs. nih.gov
Investigative Research in Flavor and Fragrance Chemistry
Thiazole derivatives are known to contribute to the aroma and flavor profiles of various foods and beverages. sigmaaldrich.comthegoodscentscompany.comperfumerflavorist.com While this compound itself may not be a primary flavor or fragrance compound, its structural similarity to other flavor-active thiazoles makes it a subject of investigative research in this field.
Chemists in the flavor and fragrance industry may use this compound as a starting material to synthesize novel aroma chemicals. By modifying the chloroethyl group, they can create a range of new thiazole derivatives and evaluate their olfactory and gustatory properties. This research can lead to the discovery of new flavor and fragrance ingredients with unique sensory characteristics, potentially for use in food products, perfumes, and other consumer goods. thegoodscentscompany.comthegoodscentscompany.comhebmu.edu.cn
Role in Catalysis Research and Development
The thiazole ring in this compound possesses the ability to coordinate with metal ions, making it a ligand candidate in the field of catalysis. chemimpex.com The nitrogen and sulfur atoms of the thiazole ring can act as donor atoms, forming complexes with various transition metals.
Researchers are exploring the use of ligands derived from this compound to create novel catalysts for a variety of organic transformations. By attaching this thiazole moiety to a solid support or incorporating it into a larger ligand framework, it is possible to develop catalysts with specific activities and selectivities. These catalysts could be employed in a range of chemical processes, from the production of fine chemicals to large-scale industrial applications. The tunability of the ligand structure, by modifying the substituents on the thiazole ring, allows for the optimization of the catalyst's performance for a given reaction. chemimpex.comcymitquimica.com
As Ligands in Metal-Catalyzed Reactions
Thiazole derivatives, including those structurally related to this compound, serve as effective ligands in transition metal-catalyzed reactions. The nitrogen atom in the thiazole ring acts as a hard base while the sulfur atom acts as a soft base, allowing for coordination with a range of hard and soft metals. nih.gov This dual-coordinating ability is crucial for the formation and stabilization of catalytically active metal complexes.
A notable application is in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. For instance, simple and inexpensive phenylthiazoles, synthesized via the Hantzsch synthesis, have been shown to be good ligands for Palladium(II). cdnsciencepub.com The resulting organometallic palladium complexes are air-stable and can effectively catalyze Suzuki-Miyaura aryl cross-coupling reactions without the need for an added reducing agent. cdnsciencepub.com In these complexes, the thiazole ligand typically binds to the palladium center through the ring's nitrogen atom and, in some cases, through an ortho-carbon on an adjacent phenyl ring, forming a stable dimeric structure. cdnsciencepub.com These catalysts exhibit high tolerance to a wide variety of functional groups, including carbonyls, amines, and phenols. cdnsciencepub.com
Furthermore, thiazole-derived Schiff base ligands form stable coordination complexes with various transition metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). nih.govijpsr.com The resulting complexes have been investigated for their catalytic potential in modifying organic reactions. nih.gov The specific geometry of these metal complexes, which can be octahedral or tetrahedral depending on the metal ion, plays a significant role in their catalytic activity. ijpsr.com The development of nickel complexes with redox non-innocent thiazole-containing ligands has enabled C-S cross-coupling reactions to be performed under mild conditions, avoiding high-energy catalytic cycles. acs.org
As Components in Organocatalytic Systems
Beyond metal catalysis, thiazole derivatives are also components of organocatalytic systems, where small organic molecules are used to accelerate chemical reactions. Chiral bifunctional organocatalysts that incorporate a thiourea (B124793) moiety and a tertiary amine group on a chiral scaffold have been developed for asymmetric reactions. While not directly this compound, related structures bearing a thiazole ring can be integrated into such systems. These catalysts are particularly effective in reactions like the asymmetric Michael addition. rsc.org
In these systems, the thiourea group acts as a hydrogen-bond donor, activating the electrophile, while the amine group acts as a Brønsted base to deprotonate the nucleophile. This dual activation within a single chiral molecule allows for high stereocontrol. For example, chiral thiourea catalysts derived from diamines have been successfully applied to the asymmetric Michael addition of various nucleophiles to nitroalkenes, yielding products with high enantioselectivity. rsc.org
Additionally, enzymatic or chemoenzymatic methods, which fall under the broader umbrella of organocatalysis, have been developed for the synthesis of thiazole derivatives themselves. A one-pot multicomponent synthesis of thiazoles has been achieved using trypsin from porcine pancreas as a catalyst, demonstrating the utility of biological macromolecules in facilitating the formation of the thiazole core under mild conditions. mdpi.com
Investigation of Biological Activities in Defined In Vitro or Non-Human Biological Systems (excluding clinical human trials)
The thiazole nucleus is a prominent scaffold in medicinal chemistry, and derivatives of this compound have been the subject of numerous investigations into their biological activities. These studies, conducted in controlled laboratory settings, have explored their potential as antimicrobial and anticancer agents.
Exploration of Antimicrobial Activity Against Specific Microorganism Strains
Thiazole derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains. mdpi.commdpi.comnih.govnih.gov The efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
Studies have shown that synthetic thiazole compounds exhibit potent activity against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.orgdigitellinc.com For example, certain catechol-derived thiazoles have shown MIC values as low as 3.12 µg/mL against MRSA. digitellinc.com A series of thiazole derivatives demonstrated strong antimicrobial activity against several drug-resistant staphylococcal strains, with one lead compound exhibiting an MIC of 1.3 μg/mL against all six strains tested. semanticscholar.org In some cases, these compounds were more active than the commercial antibiotic mupirocin (B1676865) against MRSA strains. semanticscholar.orgpurdue.edu
The antimicrobial activity extends to Gram-negative bacteria such as Escherichia coli. While some thiazole derivatives show limited activity, specific structural modifications can enhance their potency. researchgate.nettums.ac.ir One study found a thiazole derivative with an MIC of 125 µg/mL against E. coli. researchgate.nettums.ac.ir Hybrid molecules incorporating thiazole and other heterocyclic rings have also been synthesized and tested. For instance, new heteroaryl(aryl) thiazole derivatives showed moderate to good antibacterial activity, with MIC values against E. coli as low as 0.17 mg/mL for certain compounds. mdpi.com
The antifungal properties of thiazole derivatives are also well-documented. researchgate.net Compounds have been tested against fungal pathogens like Aspergillus niger and Candida albicans. nih.gov Benzo[d]thiazole derivatives, in particular, have shown significant antifungal activity, with MIC values in the range of 50–75 μg/mL. nih.gov
| Thiazole Derivative Class | Microorganism | Reported MIC | Reference |
|---|---|---|---|
| Lead Thiazole Compound 1 | Methicillin-Resistant Staphylococcus aureus (MRSA) (6 strains) | 1.3 µg/mL | semanticscholar.org |
| Biphenyl Thiazole Analogue 2 | MRSA (USA800) | 2.8 µg/mL | semanticscholar.org |
| Butyne Thiazole Analogue 3 | MRSA (USA1000) | 5.6 µg/mL | semanticscholar.org |
| Catechol-derived Thiazole | Methicillin-Resistant Staphylococcus aureus (MRSA) | ≤ 2 µg/mL | digitellinc.com |
| Thiazole Derivative 6d | Escherichia coli | 125 µg/mL | researchgate.nettums.ac.ir |
| Heteroaryl(aryl) Thiazole Derivative 4 | Escherichia coli | 0.17 mg/mL | mdpi.com |
| Benzo[d]thiazole Derivative 13 | Aspergillus niger | 50-75 µg/mL | nih.gov |
| Benzo[d]thiazole Derivative 14 | Staphylococcus aureus | 50-75 µg/mL | nih.gov |
Studies on Anticancer Activity Against Cell Lines
The thiazole scaffold is a key component in many compounds investigated for their anticancer properties. nih.gov Derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer lines, with results often reported as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). mdpi.comnih.govnih.govtandfonline.comresearchgate.net
A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated significant antiproliferative activity. mdpi.comnih.gov One derivative, compound 4c, was particularly potent against the MCF-7 breast cancer cell line with an IC50 value of 2.57 ± 0.16 µM and against the HepG2 liver cancer cell line with an IC50 of 7.26 ± 0.44 µM. mdpi.comnih.gov These values were more potent than the standard drug, Staurosporine, used in the study. mdpi.comnih.gov Other research on diphyllin (B1215706) thiazole derivatives identified compounds with very high cytotoxicity against HepG2 cells, with IC50 values as low as 0.3 µM. nih.govtandfonline.com
The mechanism of action for many of these anticancer thiazole derivatives involves the inhibition of key cellular processes. Some compounds function as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division, which leads to cell cycle arrest and apoptosis. nih.gov For example, a series of thiazole-naphthalene derivatives were found to inhibit tubulin polymerization, with the most active compound showing an IC50 of 0.48 µM against MCF-7 cells. nih.gov Other derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis, or other kinases involved in cancer cell proliferation. mdpi.comnih.govcu.edu.eg
| Thiazole Derivative Class/Compound | Cancer Cell Line | Reported IC50 (µM) | Reference |
|---|---|---|---|
| Thiazole-Naphthalene Derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | nih.gov |
| 2-Oxoindolin-3-ylidene Thiazole Derivative 4c | HepG2 (Liver) | 3.13 | nih.gov |
| Diphyllin Thiazole Derivative 5d | HepG2 (Liver) | 0.3 | nih.govtandfonline.com |
| Diphyllin Thiazole Derivative 5e | HepG2 (Liver) | 0.4 | nih.govtandfonline.com |
| Hydrazinyl Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | mdpi.comnih.gov |
| Hydrazinyl Thiazole Derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | mdpi.comnih.gov |
| Thiazolyl-Pyrazoline Derivative 10a | MCF-7 (Breast) | 3.37 | researchgate.net |
| 3-Nitrophenylthiazolyl Molecule 4d | MDA-MB-231 (Breast) | 1.21 | cu.edu.eg |
Structure-Activity Relationship (SAR) Studies for Biological Target Interaction
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying which parts of a molecule are essential for its biological activity. For thiazole derivatives, SAR studies have provided significant insights into the structural requirements for both antimicrobial and anticancer effects. cdnsciencepub.comnih.gov
In the context of antimicrobial activity, SAR studies on 2-aminothiazole (B372263) derivatives have revealed several key features. The central thiazole moiety and specific substituents at certain positions are often intolerant to modification, indicating their critical role in target binding. nih.gov For example, in a series of antitubercular compounds, the 2-pyridyl moiety at the C-4 position of the thiazole was found to be important for activity. nih.gov Conversely, the N-2 position of the aminothiazole often shows high flexibility, allowing for the introduction of various substituted groups to enhance potency. nih.gov The introduction of substituted benzoyl groups at this position significantly improved antitubercular activity. nih.gov The isosteric replacement of the thiazole's sulfur atom with oxygen to form an oxazole (B20620) ring has also been explored, which generally leads to a decrease in lipophilicity and can modulate antimicrobial potency. mdpi.com
For anticancer activity, SAR analyses have been equally informative. In a series of thiazole-naphthalene derivatives acting as tubulin inhibitors, the nature and position of substituents on an associated phenyl ring were found to significantly affect antiproliferative activity. nih.gov An ethoxy group at the para position resulted in the strongest activity against the MCF-7 cell line. nih.gov Similarly, for 2-oxoindolin-3-ylidene thiazole derivatives, substitutions on the oxoindole ring and the thiazole ring dramatically influenced their potency as VEGFR-2 inhibitors and their cytotoxicity against cancer cells. nih.gov Exhaustive literature surveys indicate that the anticancer mechanism of thiazole derivatives is often linked to their ability to induce apoptosis, disrupt tubulin assembly, or inhibit key signaling pathways like PI3K/Akt/mTOR. nih.gov These SAR studies are essential for the rational design of new, more effective, and selective thiazole-based therapeutic agents. nih.gov
Future Research Directions and Unexplored Avenues for 2 2 Chloroethyl 4 Methylthiazole
Development of Novel and Highly Efficient Synthetic Pathways
While classical syntheses for thiazole (B1198619) derivatives exist, future research should prioritize the development of more efficient, sustainable, and scalable methods for producing 2-(2-Chloroethyl)-4-methylthiazole. Traditional routes can sometimes involve harsh reagents or produce significant waste. The exploration of modern synthetic methodologies could provide substantial improvements.
Future avenues include:
Catalytic Systems: Investigating novel catalysts, such as metal-organic frameworks (MOFs), supported nanoparticles, or visible-light-activated photocatalysts, could lead to milder reaction conditions and higher yields. mdpi.com These methods are gaining traction for their efficiency and reduced environmental impact in the synthesis of other heterocyclic systems. mdpi.com
One-Pot and Multicomponent Reactions: Designing a one-pot synthesis, possibly through a multicomponent reaction strategy where starting materials are combined in a single step, would significantly enhance process efficiency. researchgate.net This approach minimizes intermediate isolation steps, saving time, solvents, and energy.
Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, mixing), leading to improved safety, consistency, and scalability. This is particularly relevant for potentially exothermic reactions involved in thiazole ring formation or side-chain manipulation.
Bio-catalysis: The use of enzymes to catalyze specific steps in the synthesis could offer unparalleled selectivity and sustainability, operating under mild aqueous conditions.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Analogy |
| Visible-Light Photocatalysis | Metal-free, mild conditions, high efficiency, low energy consumption. | Development of suitable organic dyes or semiconductor catalysts. | Synthesis of 2-substituted benzothiazoles. mdpi.com |
| Continuous Flow Synthesis | Enhanced safety, scalability, process control, and reproducibility. | Optimization of reactor design, residence time, and temperature profiles. | Greener production of various fine chemicals. |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Discovery of novel reaction pathways combining three or more starting materials. | One-pot synthesis of functionalized thiazoles. researchgate.net |
| Enzymatic Synthesis | High stereoselectivity and regioselectivity, environmentally benign. | Screening for and engineering enzymes capable of thiazole ring formation. | Biocatalytic production of pharmaceutical intermediates. |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The reactivity of this compound is primarily dictated by two key features: the electrophilic chloroethyl side chain and the electron-rich thiazole ring. While the chloroethyl group is an evident handle for nucleophilic substitution, its full reaction scope in concert with the thiazole ring is not completely mapped.
Future research should focus on:
Nucleophilic Substitution Variants: Beyond simple substitutions, exploring phase-transfer catalysis or micellar catalysis could enable reactions with a broader range of nucleophiles under milder conditions.
Thiazole Ring Functionalization: The reactivity of the C-5 position of the thiazole ring is of particular interest. Research into direct C-H activation and subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would open a vast space for chemical derivatization, allowing the introduction of aryl, vinyl, or alkynyl groups.
Metal-Mediated Chemistry: Investigating the formation of organometallic intermediates, for instance through lithiation of the thiazole ring, would provide powerful synthons for subsequent reactions with various electrophiles.
Cyclization Reactions: The chloroethyl group is perfectly poised to participate in intramolecular cyclization reactions with a suitably introduced nucleophilic group on the thiazole ring, leading to the formation of novel bicyclic heterocyclic systems like thiazolo[3,2-a]pyridines or other fused scaffolds. Such structures are prevalent in medicinal chemistry. nih.gov
Advanced Applications in Functional Materials and Supramolecular Chemistry
The structural attributes of this compound make it a promising candidate for the development of advanced materials. The thiazole moiety can act as a coordinating ligand or a π-stacking unit, while the chloroethyl group provides a reactive site for polymerization or surface grafting.
Prospective research areas include:
Polymer Science: The compound could serve as a functional monomer. Polymerization via the chloroethyl group could lead to the creation of novel polymers with thiazole units pendant to the main chain. These materials could exhibit interesting properties such as thermal stability, conductivity, or metal-ion sensing capabilities.
Coordination Polymers and MOFs: The nitrogen and sulfur atoms of the thiazole ring are excellent coordination sites for metal ions. By derivatizing the chloroethyl group into a multitopic ligand, it could be used as a building block for creating highly ordered, porous structures like metal-organic frameworks (MOFs) with potential applications in gas storage, separation, or catalysis.
Supramolecular Assemblies: The thiazole ring can participate in non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. This opens avenues for designing self-assembling systems, such as supramolecular gels or liquid crystals, where the material's properties are controlled by molecular-level organization.
Deeper Computational Insights into Complex Reaction Mechanisms and Interactions
Computational chemistry is a powerful tool for predicting reactivity and understanding complex chemical phenomena at the molecular level. For this compound, this avenue is largely unexplored and offers significant potential to guide and accelerate experimental research.
Key computational studies could involve:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT), researchers can model the transition states and reaction pathways for both the synthesis and subsequent transformations of the molecule. This can help optimize reaction conditions and predict the feasibility of novel reactions.
Electronic Structure Analysis: Calculating the molecular orbital energies (HOMO/LUMO) and electrostatic potential maps can provide quantitative insights into the molecule's reactivity, predicting the most likely sites for electrophilic and nucleophilic attack.
Modeling Supramolecular Interactions: Computational simulations can be used to model and predict how the molecule interacts with other molecules, metal ions, or surfaces. This is crucial for designing the functional materials and supramolecular assemblies discussed previously, allowing for the rational design of systems with desired topologies and properties.
Potential for Derivatization into High-Value Chemical Entities with Defined Applications
The true value of this compound lies in its potential as a versatile intermediate. The reactive chloroethyl group is a gateway to a vast library of derivatives with tailored functionalities.
Future work should systematically explore derivatization with various classes of nucleophiles to produce high-value compounds. The chloroethyl moiety can be readily converted into other functional groups, significantly broadening its synthetic utility. For example, reaction with sodium azide (B81097) would yield an azidoethyl derivative, a precursor for click chemistry or the synthesis of aminothiazoles.
| Reactant Class | Resulting Functional Group | Potential Application Area | Relevant Analogy |
| Amines/Anilines | Aminoethyl (-CH₂CH₂NR₂) | Pharmaceuticals, Ligands | Synthesis of 2-aminothiazole (B372263) derivatives. mdpi.com |
| Thiols/Thiophenols | Thioether (-CH₂CH₂SR) | Agrochemicals, Material Science | |
| Alcohols/Phenols | Ether (-CH₂CH₂OR) | Fragrances, Fine Chemicals | |
| Carboxylates | Ester (-CH₂CH₂OCOR) | Prodrugs, Polymers | Esterification of herbicidal acids. nih.gov |
| Cyanide | Nitrile (-CH₂CH₂CN) | Pharmaceutical Intermediates | |
| Azide | Azide (-CH₂CH₂N₃) | Click Chemistry, Bio-conjugation |
A prime example of such a strategy is the role of the related compound, 4-methyl-5-formylthiazole, as a key intermediate in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, Cefditoren pivoxil. nih.gov A similar approach, using this compound as a starting point, could lead to the discovery of new therapeutic agents, agrochemicals, or specialty chemicals.
Interdisciplinary Research Integrating this compound with Emerging Technologies
The full impact of research into this compound can be realized through its integration with other scientific and technological fields.
Medicinal Chemistry and High-Throughput Screening: By combining the derivatization potential of the molecule with automated high-throughput screening, vast libraries of novel compounds can be rapidly assessed for biological activity against various diseases, accelerating the drug discovery process. Thiazole-containing compounds are known to possess a wide range of biological activities. nih.govmdpi.com
Agrochemical Science: Related 2-chloro-thiazole derivatives have been investigated as herbicidal safeners. google.com An interdisciplinary program could focus on synthesizing and screening new derivatives for applications as herbicides, fungicides, or pesticides, addressing needs in global food production.
Sensor Technology: Derivatives of this compound could be immobilized on the surfaces of electrodes or nanoparticles. The thiazole unit's ability to bind specific analytes could be harnessed to create novel electrochemical or optical sensors for environmental monitoring or medical diagnostics.
Flavor and Fragrance Industry: Simple substituted thiazoles, such as 2-ethyl-4-methylthiazole (B98465) and 2-isopropyl-4-methylthiazole, are used as flavouring agents, often associated with nutty, coffee, or tropical notes. thegoodscentscompany.comsigmaaldrich.comnih.gov Derivatization of the this compound backbone could lead to new molecules with unique organoleptic properties.
By pursuing these future research directions, the scientific community can transform this compound from a simple chemical entity into a powerful tool for innovation across chemistry, materials science, and biotechnology.
Q & A
Q. Tables for Key Data
| Reaction Type | Conditions | Key Products | Reference |
|---|---|---|---|
| Nucleophilic Substitution | DMF, K2CO3, 70°C | Amine/Thiol derivatives | |
| Cyclization | Ethanol, reflux, 12h | Thiazole-fused heterocycles | |
| Oxidation | H2O2, CH3COOH, 50°C | Sulfoxide/Sulfone derivatives |
| Biological Target | Assay Type | Observed Activity | Reference |
|---|---|---|---|
| Bacterial Gyrase | Fluorescence quenching | IC50 = 12.5 µM (S. aureus) | |
| Viral Protease | FRET-based cleavage assay | 80% inhibition at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
